N~4~-(furan-2-ylmethyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a nitropyrimidine core, and various functional groups that contribute to its unique chemical properties. The furan ring is known for its biological activity and is often found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Substitution Reactions: The attachment of the furan ring to the pyrimidine core is accomplished through nucleophilic substitution reactions, often using halogenated intermediates.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Halogenated intermediates and nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N4-[(FURAN-2-YL)METHYL]-N2-(2-HYDROXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-[(THIOPHEN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-CHLOROPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and nitro group, in particular, contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C12H16N6O4 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H16N6O4/c1-21-6-4-14-12-16-10(13)9(18(19)20)11(17-12)15-7-8-3-2-5-22-8/h2-3,5H,4,6-7H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
HBDMWMCLAFRIQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-])N |
Origin of Product |
United States |
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